molecular formula C10H13F2NO B13027767 (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

Katalognummer: B13027767
Molekulargewicht: 201.21 g/mol
InChI-Schlüssel: CIOHFHLKNSUNPE-HZGVNTEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both an amino group and a difluoromethyl group attached to a phenyl ring makes it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL typically involves the stereoselective reduction of a precursor compound. . The reaction conditions often require the use of a platinum catalyst, which can influence the stereoselectivity of the product.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Enzymatic processes have also been explored for the preparation of enantioenriched difluoroalkylcyclopropyl amino esters, which can serve as intermediates in the synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medical research due to its potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors, making it valuable in the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Wirkmechanismus

The mechanism of action of (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • (1S,2R)-1-Phenyl-2-(trifluoromethyl)propane-1-ol
  • (1R,2S)-2-Methylamino-1-phenylpropan-1-ol
  • (1S,2R)-2-(Dibenzylamino)-1-phenyl-1-propanol

Uniqueness: (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is unique due to the presence of both an amino group and a difluoromethyl group. This combination provides distinct chemical and biological properties, making it more versatile compared to similar compounds .

Eigenschaften

Molekularformel

C10H13F2NO

Molekulargewicht

201.21 g/mol

IUPAC-Name

(1S,2R)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1

InChI-Schlüssel

CIOHFHLKNSUNPE-HZGVNTEJSA-N

Isomerische SMILES

C[C@H]([C@H](C1=CC=CC=C1C(F)F)N)O

Kanonische SMILES

CC(C(C1=CC=CC=C1C(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.